2-脱氧-α-D-呋喃核糖甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

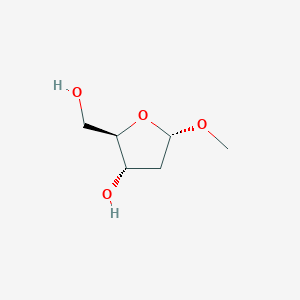

Methyl-2-deoxy-alpha-D-ribofuranoside, also known as Methyl-2-deoxy-alpha-D-ribofuranoside, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16. The purity is usually > 95%.

BenchChem offers high-quality Methyl-2-deoxy-alpha-D-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-2-deoxy-alpha-D-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构分析和构象偏好

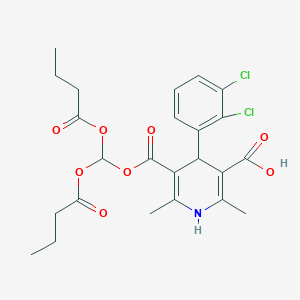

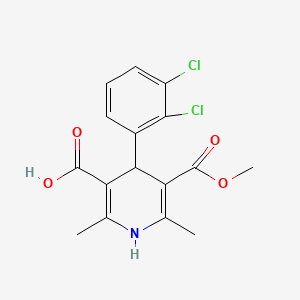

“2-脱氧-α-D-呋喃核糖甲酯”的构象偏好已被研究。 一系列与2,3-O-异丙叉环融合的β-D-呋喃核糖苷和核糖核苷已被合成和研究 {svg_1}。 通过1H NMR光谱、DFT计算和X射线分析,鉴定出这些呋喃核糖苷采用的类似E0和类似E4构象 {svg_2}.

振动光谱分析

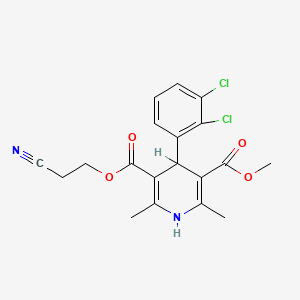

对“2-脱氧-α-D-呋喃核糖甲酯”的振动光谱进行了全面分析 {svg_3}。 该分析采用非弹性中子散射、拉曼和红外光谱的组合,可以观察到所有模式,无论选择规则如何 {svg_4}.

在核糖核苷中的作用

核糖核苷可能是该类化合物最著名的代表,在生物体中发挥着至关重要的功能。 它们参与中间代谢、细胞信号传导和大分子生物合成 {svg_5}.

抗癌、抗菌和抗病毒剂

核糖核苷及其衍生物在医药领域作为抗癌、抗菌和抗病毒剂得到了广泛的研究 {svg_6}。 例如,莫努匹拉韦是一种具有针对多种RNA病毒的已证实活性的核糖核苷,目前正在针对SARS-CoV-2进行测试 {svg_7}.

在氨基糖苷-氨基环己醇抗生素中的作用

一些氨基糖苷-氨基环己醇抗生素,即利博霉素、丁香霉素B、新霉素和巴龙霉素,在其结构中含有O-β-D-呋喃核糖苷环 {svg_8}。 有人建议,这些抗生素中呋喃核糖环的存在可能会提高细菌核糖体的选择性 {svg_9}.

抑制LPS诱导的NO和TNF-α的产生

从大戟属植物中分离出苄基β-D-呋喃核糖苷,并证明了其抑制RAW 264.7细胞中LPS诱导的NO和TNF-α产生的能力 {svg_10}.

在ADP-核糖基化中的作用

ADP-核糖基化,参与许多细胞过程的蛋白质的翻译后修饰,依赖于在D-核糖和L-丝氨酸或L-苏氨酸之间形成O-糖苷键 {svg_11}.

合成中的中间产物

属性

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-JKUQZMGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]([C@H](O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267437 |

Source

|

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-17-5 |

Source

|

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the presence of the 2'-hydroxyl group influence the conformational preferences of ribofuranose rings?

A1: While the provided research doesn't directly investigate methyl 2-deoxy-α-D-ribofuranoside, it examines the conformational characteristics of methyl β-d-ribofuranoside and its 2-deoxy counterpart. The research utilizes NMR spectroscopy and computational analysis to demonstrate that the absence of the 2'-hydroxyl group in 2-deoxy-β-d-ribofuranose leads to significant differences in the preferred conformations compared to β-d-ribofuranose. [] This difference arises from the altered steric interactions and hydrogen bonding patterns in the absence of the 2'-hydroxyl group.

Q2: What are the key spectroscopic techniques used to study the conformation of methyl 2-deoxy-β-d-ribofuranoside?

A2: The research primarily employs Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformation of methyl 2-deoxy-β-d-ribofuranoside. Specifically, the researchers utilize 1D and 2D NMR experiments to determine a comprehensive set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants. [] These coupling constants provide valuable information about the dihedral angles between atoms in the molecule, which in turn, can be correlated to the conformational preferences of the ribofuranose ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)